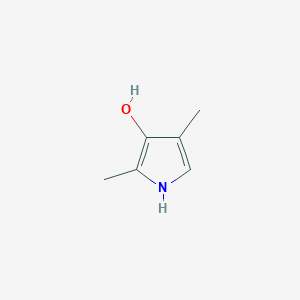

2,4-Dimethyl-1h-pyrrol-3-ol

Description

Structure

3D Structure

Properties

Molecular Formula |

C6H9NO |

|---|---|

Molecular Weight |

111.14 g/mol |

IUPAC Name |

2,4-dimethyl-1H-pyrrol-3-ol |

InChI |

InChI=1S/C6H9NO/c1-4-3-7-5(2)6(4)8/h3,7-8H,1-2H3 |

InChI Key |

UAXUNQXFKSUFJI-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CNC(=C1O)C |

Origin of Product |

United States |

Foundational & Exploratory

Synthesis of 2,4-Dimethyl-1H-pyrrol-3-ol: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of a proposed synthetic pathway for 2,4-Dimethyl-1H-pyrrol-3-ol, a substituted pyrrole derivative of interest in medicinal chemistry and materials science. Due to the limited availability of a direct, one-step synthesis in the current literature, this document outlines a multi-step approach, commencing from readily available starting materials. The proposed pathway involves the synthesis of an intermediate, ethyl 2,4-dimethyl-1H-pyrrole-3-carboxylate, followed by its hydrolysis to the corresponding carboxylic acid, and subsequent reduction to the target alcohol.

This guide is intended to provide a comprehensive resource for researchers, offering detailed experimental protocols adapted from analogous transformations, a quantitative summary of the reaction steps, and a visual representation of the synthetic workflow.

Proposed Synthetic Pathway

The synthesis of this compound can be envisioned through a three-step sequence, as illustrated below. This pathway leverages established pyrrole synthesis methodologies and standard organic transformations.

Caption: Proposed synthetic workflow for this compound.

Quantitative Data Summary

The following table summarizes the key quantitative data for each step of the proposed synthesis. The data is compiled from analogous reactions found in the literature and should be considered as a guideline for experimental design.

| Step | Reaction | Starting Materials | Key Reagents | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |

| 1 | Ring Formation | Propionaldehyde, Ethyl acetoacetate, Ammonia | Bromine | Dichloromethane, Water | 0 - 25 | 16 | ~30[1] |

| 2 | Hydrolysis | Ethyl 2,4-dimethyl-1H-pyrrole-3-carboxylate | Potassium Hydroxide | Ethanol, Water | Reflux | 12 | High |

| 3 | Reduction | 2,4-Dimethyl-1H-pyrrole-3-carboxylic acid | Lithium Aluminum Hydride (LiAlH4) | Dry Diethyl Ether | Room Temp. | 1 | High |

Detailed Experimental Protocols

The following protocols are adapted from established procedures for similar chemical transformations and should be performed with appropriate safety precautions in a laboratory setting.

Step 1: Synthesis of Ethyl 2,4-dimethyl-1H-pyrrole-3-carboxylate

This procedure is adapted from a patented method for the synthesis of the target ester.[1]

1.1. Preparation of 2-Bromopropionaldehyde:

-

In a reaction vessel equipped with a dropping funnel and a cooling bath, dissolve propionaldehyde (1 equivalent) in dichloromethane.

-

Cool the solution to 0°C.

-

Slowly add bromine (2.8 equivalents) dropwise, maintaining the temperature below 10°C.

-

After the addition is complete, allow the reaction to stir at room temperature for 4 hours, or until the bromine color disappears.

-

Concentrate the reaction mixture under reduced pressure to obtain crude 2-bromopropionaldehyde.

1.2. Ring Formation:

-

To a reaction flask, add the crude 2-bromopropionaldehyde and ethyl acetoacetate (1 equivalent).

-

Cool the mixture to 0°C.

-

Slowly add aqueous ammonia (2.5 equivalents) dropwise, keeping the temperature at approximately 15°C.

-

After the addition, allow the reaction to stir at room temperature for 12 hours.

-

Extract the product with dichloromethane.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by crystallization to yield ethyl 2,4-dimethyl-1H-pyrrole-3-carboxylate.

Step 2: Hydrolysis of Ethyl 2,4-dimethyl-1H-pyrrole-3-carboxylate

This is a general procedure for the alkaline hydrolysis of pyrrole esters.

-

In a round-bottom flask, dissolve ethyl 2,4-dimethyl-1H-pyrrole-3-carboxylate (1 equivalent) in ethanol.

-

Add a solution of potassium hydroxide (excess) in water.

-

Heat the mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

-

Once the starting material is consumed, cool the reaction mixture to room temperature.

-

Acidify the mixture with a suitable acid (e.g., dilute HCl) to precipitate the carboxylic acid.

-

Filter the precipitate, wash with cold water, and dry to obtain 2,4-dimethyl-1H-pyrrole-3-carboxylic acid.

Step 3: Reduction of 2,4-Dimethyl-1H-pyrrole-3-carboxylic acid

This protocol is based on the standard procedure for the reduction of carboxylic acids using lithium aluminum hydride (LiAlH4).[2][3][4]

-

Caution: LiAlH4 reacts violently with water. All glassware must be thoroughly dried, and the reaction must be carried out under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents.

-

In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, suspend LiAlH4 (excess) in anhydrous diethyl ether.

-

In a separate flask, dissolve 2,4-dimethyl-1H-pyrrole-3-carboxylic acid (1 equivalent) in anhydrous diethyl ether.

-

Slowly add the solution of the carboxylic acid to the LiAlH4 suspension with stirring. An exothermic reaction with the evolution of hydrogen gas will occur.

-

After the addition is complete, stir the reaction mixture at room temperature for 1 hour.

-

Carefully quench the reaction by the slow, sequential addition of water, followed by a 15% aqueous sodium hydroxide solution, and then more water (Fieser workup).

-

Filter the resulting aluminum salts and wash them thoroughly with diethyl ether.

-

Combine the filtrate and the washings, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to yield this compound. Further purification may be achieved by chromatography if necessary.

Signaling Pathways and Experimental Workflows

The following diagram illustrates the logical flow of the synthetic process, from starting materials to the final product.

References

An In-depth Technical Guide on the Chemical Properties of 2,4-Dimethyl-1H-pyrrol-3-ol and Its Analogs

For the attention of Researchers, Scientists, and Drug Development Professionals.

This technical guide serves to provide a comprehensive overview of the known chemical properties of 2,4-Dimethyl-1H-pyrrol-3-ol. However, a thorough review of the available scientific literature reveals a significant scarcity of specific experimental data for this particular compound. To provide a valuable resource, this document will focus on the well-characterized properties of closely related analogs, namely 2,4-Dimethyl-1H-pyrrole and 2,4-Dimethyl-1H-pyrrole-3-carboxylic acid . These compounds share the same core pyrrole scaffold and are instrumental in understanding the potential characteristics of this compound.

Physicochemical Properties

A summary of the available physicochemical data for 2,4-Dimethyl-1H-pyrrole and 2,4-Dimethyl-1H-pyrrole-3-carboxylic acid is presented in the table below.

| Property | 2,4-Dimethyl-1H-pyrrole | 2,4-Dimethyl-1H-pyrrole-3-carboxylic acid |

| CAS Number | 625-82-1[1][2] | 17106-13-7[3] |

| Molecular Formula | C₆H₉N[1][2] | C₇H₉NO₂[4] |

| Molecular Weight | 95.14 g/mol [1][2] | 139.15 g/mol [4] |

| Boiling Point | 165-167 °C[1] | Not available |

| Density | 0.924 g/mL at 25 °C[1] | Not available |

| Refractive Index | n20/D 1.496[1] | Not available |

| Form | Liquid[1] | Solid[4] |

Spectroscopic Data

Detailed spectroscopic data for this compound is not currently published. However, spectral information for the related compound, 2,4-Dimethyl-3-ethyl-1H-pyrrole , can provide insights into the expected spectral characteristics.

¹H NMR Data for 2,4-Dimethyl-3-ethyl-1H-pyrrole (CDCl₃):

-

δ 7.0 (s, 1H, NH)

-

δ 6.361 (s, 1H, CH)

-

δ 2.38 (q, 2H, CH₂)

-

δ 2.158 (s, 3H, CH₃)

-

δ 2.031 (s, 3H, CH₃)

-

δ 1.081 (t, 3H, CH₃) [5]

Synthesis and Experimental Protocols

A specific, detailed experimental protocol for the synthesis of this compound is not described in the available literature. However, general synthetic routes for related pyrrole derivatives can provide a foundational understanding for its potential synthesis.

One common method for synthesizing substituted pyrroles is the Knorr pyrrole synthesis . An outline for a potential synthetic pathway and a generalized experimental protocol for a related compound, ethyl 2,4-dimethyl-1H-pyrrole-3-carboxylate, are provided below.

Conceptual Synthetic Pathway for Pyrrole Derivatives

The synthesis of substituted pyrroles often involves the condensation of an α-amino-ketone with a β-dicarbonyl compound. The specific starting materials would need to be selected to yield the desired 2,4-dimethyl and 3-hydroxyl substitutions.

Caption: Generalized Knorr Pyrrole Synthesis Pathway.

Example Experimental Protocol: Synthesis of Ethyl 2,4-dimethyl-1H-pyrrole-3-carboxylate

A method for the synthesis of ethyl 2,4-dimethyl-1H-pyrrole-3-carboxylate involves the reaction of 2-bromopropanal with ethyl acetoacetate and ammonia water.[6]

Step 1: Preparation of 2-bromopropanal

-

Propionaldehyde is dissolved in an aprotic solvent (e.g., dichloromethane).

-

The solution is cooled to 0-10 °C.

-

Bromine is added dropwise while maintaining the temperature below 20 °C.

-

The reaction is stirred for several hours at room temperature.

-

The solvent is removed under reduced pressure to yield 2-bromopropanal.

Step 2: Ring-closure reaction

-

2-bromopropanal, ethyl acetoacetate, and ammonia water are reacted in a suitable solvent.

-

The reaction is carried out at a temperature between 0 °C and 50 °C under alkaline conditions.

-

The resulting product, ethyl 2,4-dimethyl-1H-pyrrole-3-carboxylate, is then isolated.

Caption: Synthesis workflow for a related pyrrole derivative.

Biological Activity and Signaling Pathways

There is currently no specific information available in the scientific literature regarding the biological activity or the involvement of this compound in any signaling pathways. However, the broader class of pyrrole-containing compounds is of significant interest to the pharmaceutical and drug development industries.

Derivatives of 2,4-dimethyl-1H-pyrrole-3-carboxylic acid have been investigated for their potential as antimicrobial and anticancer agents.[7] These studies suggest that the pyrrole scaffold can be a valuable starting point for the development of new therapeutic agents. For instance, some pyrazoline-conjugated derivatives have shown inhibitory activity against various cancer cell lines.[7]

The general biological importance of the pyrrole ring is well-established, as it forms the core of many essential biological molecules, including heme and chlorophyll. The exploration of synthetic pyrrole derivatives continues to be an active area of research for potential therapeutic applications.

Conclusion

This technical guide has compiled the available chemical and biological information for this compound and its closely related analogs. It is evident that while the pyrrole scaffold is of significant interest, this compound itself is a poorly characterized compound. The data presented for 2,4-Dimethyl-1H-pyrrole and 2,4-Dimethyl-1H-pyrrole-3-carboxylic acid provide a valuable reference point for researchers and scientists. Further experimental investigation is required to elucidate the specific chemical properties, synthetic methodologies, and biological functions of this compound.

References

- 1. 2,4-Dimethylpyrrole 97 625-82-1 [sigmaaldrich.com]

- 2. 2,4-Dimethylpyrrole 97 625-82-1 [sigmaaldrich.com]

- 3. 2,4-Dimethyl-1H-pyrrole-3-carboxylic acid | C7H9NO2 | CID 3018578 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 2,4-Dimethyl-1H-pyrrole-3-carboxylic acid AldrichCPR [sigmaaldrich.com]

- 5. 2,4-Dimethyl-3-ethyl-1H-pyrrole(517-22-6) 1H NMR spectrum [chemicalbook.com]

- 6. CN103265468A - Synthetic method of 2,4-dimethyl-1H-pyrrole-3-carboxylic acid ethyl ester - Google Patents [patents.google.com]

- 7. Synthesis, biological evaluation, and in silico study of pyrazoline-conjugated 2,4-dimethyl-1H-pyrrole-3-carboxylic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

In-Depth Technical Guide to the Characterization of 2,4-Dimethyl-1H-pyrrol-3-ol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the characterization of 2,4-Dimethyl-1H-pyrrol-3-ol, a heterocyclic compound of interest in medicinal chemistry and materials science. Due to the limited availability of direct experimental data for this specific molecule, this guide outlines a plausible synthetic route from a readily available precursor and presents an expected characterization profile based on established chemical principles and spectroscopic data from analogous compounds.

Synthesis

The synthesis of this compound can be achieved through the reduction of a suitable carbonyl precursor. A logical and efficient approach involves the reduction of Ethyl 2,4-dimethyl-1H-pyrrole-3-carboxylate, which is accessible through established synthetic methodologies. The reducing agent of choice for this transformation is Lithium Aluminium Hydride (LiAlH₄), a powerful hydride donor capable of reducing esters to primary alcohols.[1][2]

Synthesis of the Precursor: Ethyl 2,4-dimethyl-1H-pyrrole-3-carboxylate

The precursor can be synthesized via a ring-closing reaction between 2-bromopropanal, ethyl acetoacetate, and ammonia water.[3] This method offers the advantages of utilizing readily available starting materials and proceeding under relatively mild conditions.[3]

Reduction to this compound

The reduction of the ester functional group in Ethyl 2,4-dimethyl-1H-pyrrole-3-carboxylate to a primary alcohol yields the target compound, which is more accurately named (2,4-Dimethyl-1H-pyrrol-3-yl)methanol.

Experimental Protocol: Reduction of Ethyl 2,4-dimethyl-1H-pyrrole-3-carboxylate with LiAlH₄

This protocol is a general procedure adapted for this specific transformation and should be performed by qualified personnel in a controlled laboratory setting.

Materials:

-

Ethyl 2,4-dimethyl-1H-pyrrole-3-carboxylate

-

Lithium Aluminium Hydride (LiAlH₄)

-

Anhydrous Diethyl Ether or Tetrahydrofuran (THF)

-

Anhydrous Sodium Sulfate

-

Saturated aqueous solution of Sodium Sulfate

-

10% Sulfuric Acid (optional, for workup)

-

Standard laboratory glassware (three-necked flask, dropping funnel, condenser)

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

A solution of Ethyl 2,4-dimethyl-1H-pyrrole-3-carboxylate in an anhydrous ether (e.g., diethyl ether or THF) is prepared in a dropping funnel.

-

A suspension of LiAlH₄ in the same anhydrous ether is placed in a dry three-necked flask equipped with a magnetic stirrer, a reflux condenser, and the dropping funnel, all under an inert atmosphere.

-

The flask containing the LiAlH₄ suspension is cooled in an ice bath.

-

The solution of the ester is added dropwise to the stirred LiAlH₄ suspension at a rate that maintains a gentle reflux.

-

After the addition is complete, the reaction mixture is stirred at room temperature until the reaction is complete (monitored by Thin Layer Chromatography).

-

The reaction is carefully quenched by the slow, dropwise addition of a saturated aqueous solution of sodium sulfate to decompose any excess LiAlH₄. This should be done in an ice bath to control the exothermic reaction.

-

The resulting mixture is filtered to remove the aluminum salts. The filter cake is washed with additional ether.

-

The combined organic filtrates are dried over anhydrous sodium sulfate.

-

The solvent is removed under reduced pressure to yield the crude (2,4-Dimethyl-1H-pyrrol-3-yl)methanol.

-

The crude product can be further purified by vacuum distillation or recrystallization.

Logical Workflow for Synthesis and Purification

Physicochemical Properties

The exact physicochemical properties of (2,4-Dimethyl-1H-pyrrol-3-yl)methanol have not been extensively reported. However, based on the properties of similar pyrrole derivatives, the following can be anticipated.

| Property | Expected Value/Characteristic |

| Molecular Formula | C₇H₁₁NO |

| Molecular Weight | 125.17 g/mol |

| Appearance | Likely a solid or a high-boiling liquid at room temperature. |

| Solubility | Soluble in common organic solvents like ethanol, methanol, and dichloromethane. Limited solubility in water.[4] |

| Boiling Point | Expected to be higher than 2,4-dimethylpyrrole (165-167 °C) due to the presence of the hydroxyl group.[5] |

| Melting Point | If solid, likely a low-melting solid. |

| pKa | The pyrrole NH proton is weakly acidic. The hydroxyl proton will have a pKa typical of a primary alcohol. |

Spectroscopic Characterization

The structural elucidation of (2,4-Dimethyl-1H-pyrrol-3-yl)methanol would rely on a combination of spectroscopic techniques. The expected data are summarized below, based on the analysis of related compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

| Nucleus | Expected Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| ¹H NMR | ~7.5 - 8.5 | Broad Singlet | N-H |

| ~6.3 | Singlet | H-5 (Pyrrole ring proton) | |

| ~4.5 | Singlet | -CH₂OH | |

| ~2.2 | Singlet | -CH₃ at C-2 | |

| ~2.0 | Singlet | -CH₃ at C-4 | |

| Variable | Singlet | -OH | |

| ¹³C NMR | ~130 - 135 | Singlet | C-2 (Pyrrole ring) |

| ~120 - 125 | Singlet | C-5 (Pyrrole ring) | |

| ~115 - 120 | Singlet | C-3 (Pyrrole ring) | |

| ~110 - 115 | Singlet | C-4 (Pyrrole ring) | |

| ~55 - 60 | Singlet | -CH₂OH | |

| ~12 - 15 | Singlet | -CH₃ at C-2 | |

| ~10 - 12 | Singlet | -CH₃ at C-4 |

Note: Chemical shifts are predictions and may vary depending on the solvent and concentration.

Infrared (IR) Spectroscopy

| Wavenumber (cm⁻¹) | Vibrational Mode |

| 3400 - 3200 (broad) | O-H stretching (alcohol) and N-H stretching (pyrrole) |

| 3100 - 3000 | C-H stretching (aromatic) |

| 2950 - 2850 | C-H stretching (aliphatic) |

| ~1560 | C=C stretching (pyrrole ring) |

| ~1050 | C-O stretching (primary alcohol) |

Mass Spectrometry (MS)

| Technique | Expected m/z Value | Interpretation |

| Electron Ionization (EI) | 125 | Molecular Ion [M]⁺ |

| 108 | [M - OH]⁺ | |

| 94 | [M - CH₂OH]⁺ |

Reactivity and Stability

3-Hydroxypyrroles and their derivatives can be sensitive to air and light, and may darken upon standing. It is recommended to store the compound under an inert atmosphere and in the dark. The hydroxyl group can undergo typical alcohol reactions, such as esterification and etherification. The pyrrole ring is susceptible to electrophilic substitution, primarily at the 5-position.

Logical Characterization Workflow

The following diagram illustrates a logical workflow for the comprehensive characterization of newly synthesized this compound.

This in-depth guide provides a foundational understanding for the synthesis and characterization of this compound. Researchers and drug development professionals can utilize this information to further explore the potential applications of this and related pyrrole-containing compounds.

References

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. CN103265468A - Synthetic method of 2,4-dimethyl-1H-pyrrole-3-carboxylic acid ethyl ester - Google Patents [patents.google.com]

- 4. Pyrrole | C4H5N | CID 8027 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 2,4-Dimethylpyrrole 97 625-82-1 [sigmaaldrich.com]

An In-depth Technical Guide to the 2,4-Dimethyl-1H-pyrrole Core

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The initially requested compound, 2,4-Dimethyl-1H-pyrrol-3-ol, is not extensively documented in scientific literature, and a specific CAS number could not be retrieved. This compound may exist in tautomeric equilibrium with its keto form, 2,4-Dimethyl-1H-pyrrol-3(2H)-one. This guide will focus on the synthesis, properties, and biological activities of the well-characterized 2,4-dimethyl-1H-pyrrole nucleus and its key derivatives, which are of significant interest in medicinal chemistry.

Introduction to the 2,4-Dimethyl-1H-pyrrole Scaffold

The pyrrole ring is a fundamental five-membered aromatic heterocycle that is a constituent of many natural products and pharmacologically active compounds.[1] The substituted pyrrole core, particularly the 2,4-dimethyl-1H-pyrrole scaffold, serves as a crucial building block in the synthesis of a wide array of therapeutic agents, including those with antimicrobial and anticancer properties.[2][3] Derivatives of this scaffold have been investigated for their potential to inhibit key biological targets, such as vascular endothelial growth factor receptor 2 (VEGFR-2), a critical mediator of angiogenesis in cancer.[2]

Physicochemical Properties and Identification

While specific data for this compound is scarce, the properties of the parent compound and its key derivatives are well-established.

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Appearance |

| 2,4-Dimethyl-1H-pyrrole | 625-82-1 | C6H9N | 95.14 | Colorless to yellow liquid |

| 2,4-Dimethyl-1H-pyrrole-3-carboxylic acid | 17106-13-7 | C7H9NO2 | 139.15 | Solid |

| Ethyl 2,4-dimethyl-1H-pyrrole-3-carboxylate | 2199-51-1 | C9H13NO2 | 167.21 | Pale-gray solid[4] |

| 2,4-Dimethyl-3-ethyl-1H-pyrrole | 517-22-6 | C8H13N | 123.20 | No data |

| 2,4-Dimethyl-pyrrolidine | 13603-04-8 | C6H13N | 99.17 | No data |

Synthesis of 2,4-Dimethyl-1H-pyrrole Derivatives

The synthesis of substituted pyrroles is a cornerstone of heterocyclic chemistry, with several named reactions providing versatile routes to this scaffold.

Knorr Pyrrole Synthesis

The Knorr synthesis is a widely used method for preparing substituted pyrroles from α-amino-ketones and β-ketoesters.[5]

-

Preparation of Ethyl 2-oximinoacetoacetate: Dissolve ethyl acetoacetate in glacial acetic acid. While maintaining a cool temperature, slowly add one equivalent of a saturated aqueous solution of sodium nitrite.[5]

-

Reduction and Cyclization: To the resulting oxime solution, gradually add zinc dust. The reaction is exothermic and may require external cooling. The zinc reduces the oxime to an amine, which then reacts in situ with a second equivalent of ethyl acetoacetate to form the pyrrole ring.[5]

-

Isolation: The product, diethyl 3,5-dimethylpyrrole-2,4-dicarboxylate, can be isolated following workup and purification.

Paal-Knorr Pyrrole Synthesis

The Paal-Knorr synthesis involves the condensation of a 1,4-dicarbonyl compound with ammonia or a primary amine to form the pyrrole ring.[6] This method is valued for its simplicity and generally good yields.[6]

-

Reaction Setup: In a suitable solvent, such as water or an ionic liquid, mix the 1,4-dicarbonyl compound (e.g., 2,5-hexanedione for a 2,5-dimethylpyrrole) with the desired primary amine.[7]

-

Catalysis: The reaction can be catalyzed by an acid, such as iron(III) chloride.[7]

-

Reaction Conditions: The mixture is typically stirred at room temperature or with gentle heating to drive the condensation and cyclization.

-

Workup: The N-substituted pyrrole product is then isolated through extraction and purified.

Synthesis of 2,4-dimethyl-1H-pyrrole-3-carboxylic acid ethyl ester

A specific method for the synthesis of 2,4-dimethyl-1H-pyrrole-3-carboxylic acid ethyl ester involves a ring-closure reaction.[8]

-

Bromination: Propionaldehyde is reacted with bromine in a non-protonic solvent at 0-50 °C to yield 2-bromopropanal.[8]

-

Ring Closure: The 2-bromopropanal is then reacted with ethyl acetoacetate and ammonia water to form the final product.[8]

Decarboxylation to 2,4-Dimethyl-1H-pyrrole

Substituted pyrroles can be decarboxylated to yield the parent pyrrole core.

-

Hydrolysis: A mixture of crude 2,4-dimethyl-3,5-dicarbethoxypyrrole and a concentrated solution of potassium hydroxide in water is heated to reflux.[9]

-

Decarboxylation: The reaction mixture is heated in an oil bath, and the temperature is gradually increased. The dimethylpyrrole formed is distilled using superheated steam.[9]

-

Extraction and Purification: The distillate is extracted with ether, dried over anhydrous potassium carbonate, and the ether is removed by distillation. The final product is obtained by fractional distillation.[9]

Caption: General synthetic routes to the 2,4-dimethyl-1H-pyrrole core.

Biological Activities and Therapeutic Potential

Derivatives of the 2,4-dimethyl-1H-pyrrole scaffold have shown promising biological activities, particularly as antimicrobial and anticancer agents.

Antimicrobial Activity

Novel pyrazoline-conjugated 2,4-dimethyl-1H-pyrrole-3-carboxylic acid and amide derivatives have demonstrated potential as antimicrobial agents.[2] In preliminary in vitro assays, several derivatives exhibited significant growth inhibition against various microbes.[2]

-

Preparation of Microbial Cultures: Bacterial strains (e.g., E. coli, S. aureus) and fungal strains (e.g., C. albicans) are cultured on appropriate agar plates.[10]

-

Compound Application: Sterile filter paper discs are loaded with a standard concentration of the test compound dissolved in a suitable solvent (e.g., DMSO).[10] A solvent-only disc serves as a negative control, and standard antimicrobial agents (e.g., ciprofloxacin for bacteria, amphotericin B for fungi) are used as positive controls.[10]

-

Incubation: The discs are placed on the surface of the inoculated agar plates. The plates are incubated at 37°C for 24 hours for bacteria and at 28°C for 48 hours for fungi.[10]

-

Measurement: The antimicrobial activity is determined by measuring the diameter of the zone of inhibition of microbial growth around each disc.[10]

Anticancer Activity and VEGFR-2 Inhibition

Certain pyrazoline-conjugated 2,4-dimethyl-1H-pyrrole derivatives have been identified as potential anticancer agents.[2] Molecular docking studies suggest that these compounds may exert their anticancer effects by inhibiting VEGFR-2, a key receptor tyrosine kinase involved in angiogenesis.[2] The binding affinity of the most potent compound was found to be comparable to the known VEGFR-2 inhibitor, sunitinib.[2]

VEGF-A binding to VEGFR-2 on endothelial cells triggers receptor dimerization and autophosphorylation of specific tyrosine residues in the cytoplasmic domain.[11] This initiates several downstream signaling cascades, including the PLCγ-PKC-Raf-MEK-MAPK pathway, which promotes endothelial cell proliferation, and the PI3K-Akt pathway, which is crucial for endothelial cell survival.[11][12] By inhibiting VEGFR-2, the 2,4-dimethyl-1H-pyrrole derivatives can potentially block these pro-angiogenic signals.

Caption: Inhibition of the VEGFR-2 signaling pathway by 2,4-dimethyl-1H-pyrrole derivatives.

In Vitro Cytotoxicity Evaluation

To assess the therapeutic potential and safety profile of novel compounds, in vitro cytotoxicity assays are essential.

-

Cell Culture: Human Embryonic Kidney 293 (HEK293) cells are cultured in a suitable medium, such as DMEM supplemented with fetal bovine serum and antibiotics.[13]

-

Cell Seeding: A specific number of cells (e.g., 250 cells/well) are seeded into 1536-well plates.[14]

-

Compound Treatment: The test compounds, dissolved in DMSO, are added to the assay plates at various concentrations.[14]

-

Incubation: The plates are incubated at 37°C in a humidified atmosphere with 5% CO2.[14]

-

Viability Assessment: After the incubation period, a cell viability reagent, such as CellTiter-Glo®, is added to each well. This reagent measures the ATP content, which is an indicator of cell viability.[14][15]

-

Data Analysis: The luminescence, which is proportional to the amount of ATP, is measured using a plate reader. The data is normalized to controls (DMSO for no cell death and wells without cells for maximum cell death) to determine the percentage of cell viability.[13]

Conclusion

The 2,4-dimethyl-1H-pyrrole scaffold is a versatile and valuable starting point for the development of new therapeutic agents. While the specific compound this compound is not well-documented, its structural analogues have demonstrated significant potential as antimicrobial and anticancer agents, with VEGFR-2 being a promising target for the latter. The synthetic routes and biological evaluation protocols detailed in this guide provide a solid foundation for researchers and drug development professionals working with this important class of heterocyclic compounds. Further exploration of the structure-activity relationships of 2,4-dimethyl-1H-pyrrole derivatives is warranted to optimize their therapeutic efficacy and safety profiles.

References

- 1. researchgate.net [researchgate.net]

- 2. Synthesis, biological evaluation, and in silico study of pyrazoline-conjugated 2,4-dimethyl-1H-pyrrole-3-carboxylic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Bioactive pyrrole-based compounds with target selectivity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Ethyl 2,4-dimethyl-1H-pyrrole-3-carboxylate synthesis - chemicalbook [chemicalbook.com]

- 5. Knorr pyrrole synthesis - Wikipedia [en.wikipedia.org]

- 6. rgmcet.edu.in [rgmcet.edu.in]

- 7. Pyrrole synthesis [organic-chemistry.org]

- 8. CN103265468A - Synthetic method of 2,4-dimethyl-1H-pyrrole-3-carboxylic acid ethyl ester - Google Patents [patents.google.com]

- 9. Organic Syntheses Procedure [orgsyn.org]

- 10. Synthesis of novel pyrroles and fused pyrroles as antifungal and antibacterial agents - PMC [pmc.ncbi.nlm.nih.gov]

- 11. VEGF-A/VEGFR2 signaling network in endothelial cells relevant to angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]

- 13. ncbi.nlm.nih.gov [ncbi.nlm.nih.gov]

- 14. HEK293 cell line toxicity - SARS-CoV-2 Assays - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 15. HEK293-based Cytotoxicity Safety Screening Service - Creative Biolabs [creative-biolabs.com]

An In-depth Technical Guide on the Biological Activity of 2,4-Dimethyl-1H-pyrrole Derivatives

Overview of the 2,4-Dimethyl-1H-pyrrole Core

The pyrrole ring is a fundamental five-membered nitrogen-containing heterocycle present in numerous natural products and synthetic compounds with significant pharmacological value.[1] The 2,4-dimethyl-1H-pyrrole scaffold, in particular, serves as a versatile platform for the development of novel therapeutic agents due to its unique structural and electronic properties that allow for diverse chemical modifications.[2] Research has primarily focused on derivatizing this core at the 3- and 5-positions to explore and optimize its biological potential.

Anticancer Activity of 2,4-Dimethyl-1H-pyrrole Derivatives

Recent studies have highlighted the potent antiproliferative effects of 2,4-dimethyl-1H-pyrrole derivatives against various cancer cell lines. A notable strategy has been the molecular hybridization of the 2,4-dimethyl-1H-pyrrole-3-carboxylic acid or carboxamide core with other pharmacologically active moieties, such as pyrazolines and benzimidazoles.[1][3]

A series of novel pyrazoline-conjugated 2,4-dimethyl-1H-pyrrole-3-carboxylic acid and amide derivatives has demonstrated significant anticancer potential.[3] Out of 24 synthesized compounds, 12 showed promising activity in the National Cancer Institute's (NCI) 60-cell line screen.[3]

Derivatives incorporating a benzimidazole moiety have also been investigated for their anticancer activities.[1] One particular compound, 5-(1H-benzo[d]imidazol-2-yl)-N-(1-cyclohexylethyl)-2,4-dimethyl-1H-pyrrole-3-carboxamide, displayed notable growth inhibition against several cancer cell lines.[1]

The following table summarizes the quantitative data on the anticancer activity of these derivatives.

| Derivative Class | Assay | Concentration | Result | Reference |

| Pyrazoline-Conjugated Derivatives | NCI-60 Screen | 10 µM | 50.21–108.37% Growth Inhibition | [3] |

| 5-(1H-benzo[d]imidazol-2-yl)-N-(1-cyclohexylethyl)-2,4-dimethyl-1H-pyrrole-3-carboxamide | Melanoma (MDA-MB-435) | 10 µM | 37.54% Growth Percentage | [1] |

| Breast Cancer (MDA-MB-468) | 10 µM | 59.76% Growth Percentage | [1] | |

| Leukemia (K-562) | 10 µM | 68.68% Growth Percentage | [1] | |

| Leukemia (SR) | 10 µM | 68.98% Growth Percentage | [1] | |

| Colon Cancer (HCT-15) | 10 µM | 69.0% Growth Percentage | [1] | |

| Breast Cancer (MDA-MB-231/ATCC) | 10 µM | 70.28% Growth Percentage | [1] |

In silico molecular docking studies have suggested that the anticancer activity of pyrazoline-conjugated 2,4-dimethyl-1H-pyrrole derivatives may be attributed to the inhibition of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[3] The most potent compound from this series exhibited a binding affinity of -9.5 kcal/mol, which is comparable to the established VEGFR-2 inhibitor, sunitinib (-9.9 kcal/mol).[3] This interaction is believed to occur at the active adenosine triphosphate (ATP) binding site of the receptor, thereby blocking its downstream signaling pathways that are crucial for tumor angiogenesis and proliferation.[3][4]

Antimicrobial Activity of 2,4-Dimethyl-1H-pyrrole Derivatives

The 2,4-dimethyl-1H-pyrrole scaffold has also been explored for its antimicrobial properties. Pyrazoline-conjugated derivatives of 2,4-dimethyl-1H-pyrrole-3-carboxylic acid have shown potential as antimicrobial agents.[3]

The following table presents the available quantitative data on the antimicrobial activity of these compounds.

| Derivative Class | Assay | Concentration | Result | Reference |

| Pyrazoline-Conjugated Derivatives | In vitro Antimicrobial Assay | 32 µg/mL | 50.87–56.60% Growth Inhibition | [3] |

Experimental Protocols

This section details the methodologies for the key experiments cited in the evaluation of 2,4-dimethyl-1H-pyrrole derivatives.

The NCI-60 screen is a well-established method for identifying and characterizing the anticancer activity of novel compounds.

-

Cell Lines: A panel of 60 human tumor cell lines, representing leukemia, melanoma, and cancers of the lung, colon, brain, ovary, breast, prostate, and kidney, is used.

-

Compound Preparation: The test compounds are dissolved in a suitable solvent (e.g., DMSO) and diluted to the required concentration (e.g., 10 µM).

-

Assay Procedure:

-

Cells are seeded in 96-well microtiter plates and incubated for 24 hours.

-

The test compound is added at a single concentration.

-

The plates are incubated for an additional 48 hours.

-

-

Data Analysis:

-

The assay is terminated by fixing the cells and staining with sulforhodamine B (SRB), a protein-binding dye.

-

The absorbance is read on an automated plate reader.

-

The percentage of growth inhibition is calculated relative to control wells.

-

This assay is used to determine the growth inhibitory effects of compounds against various microorganisms.

-

Microorganisms: A panel of bacteria (Gram-positive and Gram-negative) and fungi is selected.

-

Culture Preparation: The microorganisms are cultured in appropriate broth media to achieve a logarithmic growth phase.

-

Assay Procedure (Broth Microdilution Method):

-

The test compounds are serially diluted in a 96-well microtiter plate.

-

A standardized inoculum of the microorganism is added to each well.

-

The plates are incubated under conditions suitable for the growth of the specific microorganism.

-

-

Data Analysis:

-

Growth inhibition is determined by measuring the optical density (OD) at a specific wavelength (e.g., 600 nm).

-

The percentage of growth inhibition is calculated by comparing the OD of the test wells to that of the control wells.

-

Molecular docking is a computational technique used to predict the binding orientation and affinity of a small molecule to a macromolecular target.

-

Target Preparation: The 3D structure of the target protein (e.g., VEGFR-2) is obtained from a protein data bank. The structure is prepared by removing water molecules, adding hydrogen atoms, and assigning charges.

-

Ligand Preparation: The 3D structure of the compound is generated and optimized for its geometry and energy.

-

Docking Simulation: A docking algorithm is used to fit the ligand into the active site of the target protein. The algorithm explores various conformations and orientations of the ligand and scores them based on a scoring function that estimates the binding affinity.

-

Analysis: The resulting docked poses are analyzed to identify the most favorable binding mode and to calculate the binding affinity (e.g., in kcal/mol).

Safety and Pharmacokinetic Profile

Preliminary assessments of the safety and drug-likeness of these 2,4-dimethyl-1H-pyrrole derivatives have been conducted.

-

In Vitro Cytotoxicity: Representative potent compounds were evaluated for their cytotoxicity against normal human embryonic kidney cells (HEK293) to assess their selectivity towards cancer cells.[3]

-

Hemolysis Assay: This assay was performed to determine the potential of the compounds to damage red blood cells, providing an early indication of their biocompatibility.[3]

-

In Silico Pharmacokinetics: Computational studies have been used to predict the pharmacokinetic properties of these derivatives. The results suggest good predicted oral bioavailability and adherence to Lipinski's rule of five, which is a guideline for evaluating the drug-likeness of a chemical compound.[3]

Conclusion

While there is a lack of direct biological data for 2,4-Dimethyl-1h-pyrrol-3-ol, its core structure, 2,4-dimethyl-1H-pyrrole, is a key component of derivatives with significant biological activities. Specifically, derivatives at the 3-position, such as pyrazoline-conjugated carboxylic acids and amides, have demonstrated promising anticancer and antimicrobial properties. The proposed mechanism for the anticancer activity involves the inhibition of the VEGFR-2 kinase. Further preclinical and clinical studies are warranted to fully elucidate the therapeutic potential of this class of compounds.

References

Spectroscopic Characterization of 2,4-Dimethyl-1H-pyrrol-3-ol: A Technical Guide

Introduction

2,4-Dimethyl-1H-pyrrol-3-ol is a heterocyclic organic compound with a pyrrole core, a functionality of significant interest in medicinal chemistry and materials science. The precise structural elucidation of this molecule is paramount for its application in drug development and other scientific research. Spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), are indispensable tools for confirming the molecular structure and purity of such compounds. This technical guide outlines the expected spectroscopic data for this compound and provides standardized experimental protocols for its analysis.

Spectroscopic Data Summary

Due to the absence of specific data for this compound, the following tables summarize the available spectroscopic data for the structurally analogous compound, 2,4-Dimethyl-1H-pyrrole. These data provide a valuable reference point for the interpretation of the spectra of the target compound.

Table 1: ¹H NMR Spectroscopic Data of 2,4-Dimethyl-1H-pyrrole

| Chemical Shift (δ) ppm | Multiplicity | Assignment | Source |

| Data not publicly available | - | - | - |

Note: While a general reference to a ¹H NMR spectrum for 2,4-Dimethyl-1H-pyrrole exists, specific, quantifiable peak data is not provided in the publicly accessible search results. A typical ¹H NMR spectrum would be expected to show signals for the two methyl groups and the two protons on the pyrrole ring, as well as the N-H proton. The expected chemical shifts would be in the regions of 2.0-2.5 ppm for the methyl groups, 5.5-6.5 ppm for the ring protons, and a broad signal for the N-H proton that can vary in position.

Table 2: IR Spectroscopic Data of 2,4-Dimethyl-1H-pyrrole

| Wavenumber (cm⁻¹) | Intensity | Assignment | Source |

| A range of absorption bands would be expected. Key absorptions are listed below. | NIST WebBook[1] | ||

| ~3400 | Strong, Broad | N-H Stretch | General IR knowledge |

| 2850-3000 | Medium | C-H Stretch (methyl) | General IR knowledge |

| ~1600 | Medium-Weak | C=C Stretch (in ring) | General IR knowledge |

| ~1500 | Medium | N-H Bend | General IR knowledge |

For this compound, the most significant additional feature in the IR spectrum would be a strong, broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretch of the hydroxyl group.

Table 3: Mass Spectrometry Data of 2,4-Dimethyl-1H-pyrrole

| m/z | Relative Intensity (%) | Assignment | Source |

| 95 | 100 | [M]⁺ (Molecular Ion) | NIST WebBook[2] |

| 94 | 65 | [M-H]⁺ | NIST WebBook[2] |

| 80 | 50 | [M-CH₃]⁺ | NIST WebBook[2] |

The molecular weight of 2,4-Dimethyl-1H-pyrrole is 95.14 g/mol . For this compound, the molecular weight would be 111.14 g/mol , and the molecular ion peak [M]⁺ would be expected at m/z = 111.

Experimental Protocols

The following are detailed, generalized methodologies for the spectroscopic analysis of a synthesized sample of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon-hydrogen framework of the molecule.

Methodology:

-

Sample Preparation: Dissolve 5-10 mg of the purified this compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or MeOD). The choice of solvent is critical and should be based on the solubility of the compound and the need to avoid exchange of the -OH and -NH protons with deuterium, if their observation is desired.

-

Instrumentation: Utilize a high-resolution NMR spectrometer, typically operating at a frequency of 300 MHz or higher for ¹H NMR.

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional ¹H NMR spectrum.

-

Typical parameters include a 30-45 degree pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.

-

The number of scans can range from 8 to 64, depending on the sample concentration.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

This experiment requires a larger number of scans (typically several hundred to thousands) due to the low natural abundance of ¹³C.

-

-

Data Processing:

-

Apply Fourier transformation to the acquired free induction decay (FID).

-

Phase and baseline correct the resulting spectrum.

-

Calibrate the chemical shift scale using the residual solvent peak as an internal standard.

-

Integrate the signals in the ¹H NMR spectrum to determine the relative ratios of the different types of protons.

-

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology:

-

Sample Preparation:

-

For Solids (Attenuated Total Reflectance - ATR): Place a small amount of the solid sample directly onto the ATR crystal.

-

For Liquids (Neat): Place a drop of the liquid sample between two salt plates (e.g., NaCl or KBr).

-

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition:

-

Record a background spectrum of the empty sample holder (or clean ATR crystal).

-

Record the sample spectrum over the range of 4000-400 cm⁻¹.

-

Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

-

-

Data Processing: The instrument software will automatically subtract the background spectrum from the sample spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Methodology:

-

Sample Introduction: Introduce a dilute solution of the sample into the mass spectrometer. Common techniques include:

-

Direct Infusion: For pure samples, a solution can be directly infused into the ion source.

-

Gas Chromatography-Mass Spectrometry (GC-MS): For volatile compounds, GC can be used for separation prior to MS analysis.

-

Liquid Chromatography-Mass Spectrometry (LC-MS): For less volatile or thermally labile compounds, LC is the preferred separation method.

-

-

Ionization: Ionize the sample using an appropriate technique.

-

Electron Ionization (EI): A high-energy electron beam bombards the sample, causing ionization and extensive fragmentation. This is useful for determining the fragmentation pattern.

-

Electrospray Ionization (ESI): A soft ionization technique that is well-suited for polar and non-volatile molecules, often producing the protonated molecule [M+H]⁺.

-

-

Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection: Detect the ions and generate a mass spectrum, which is a plot of ion intensity versus m/z.

Visualization of Analytical Workflow

The following diagram illustrates a logical workflow for the spectroscopic analysis and structural confirmation of a synthesized pyrrole derivative like this compound.

References

The Elusive 2,4-Dimethyl-1H-pyrrol-3-ol: A Technical Guide to its Putative Synthesis, Properties, and Historical Context

For the attention of: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide delves into the synthesis, and historical context of 2,4-Dimethyl-1H-pyrrol-3-ol. While direct literature on this specific hydroxypyrrole is sparse, this document provides a comprehensive overview based on the well-established chemistry of its close structural analogs. By examining the synthesis of related 2,4-dimethylpyrrole derivatives, which are key intermediates in prominent pharmaceuticals, a plausible synthetic pathway for this compound is proposed. This guide also collates physicochemical data from related compounds to predict the properties of the title molecule and discusses the historical significance of the foundational Knorr and Paal-Knorr pyrrole syntheses. The inherent tautomerism of 3-hydroxypyrroles, a critical consideration for the characterization and reactivity of this compound, is also addressed.

Introduction: The Significance of the 2,4-Dimethylpyrrole Scaffold

The 2,4-dimethylpyrrole moiety is a privileged scaffold in medicinal chemistry, most notably as a core component of the multi-targeted receptor tyrosine kinase inhibitor, Sunitinib. The synthesis of Sunitinib and its analogs has driven extensive research into the preparation and functionalization of 2,4-dimethyl-1H-pyrrole-3-carboxylic acid and its esters. However, the corresponding hydroxylated derivative, this compound, remains largely uncharted territory in the scientific literature. This guide aims to bridge this knowledge gap by providing a well-reasoned, albeit partially theoretical, exploration of this elusive compound.

Historical Perspective: The Legacy of Knorr and Paal

The synthesis of pyrroles, including the foundational 2,4-dimethylpyrrole core, is deeply rooted in the pioneering work of Ludwig Knorr and Carl Paal in the late 19th century.

The Knorr pyrrole synthesis , first reported in 1884, involves the condensation of an α-amino-ketone with a β-ketoester.[1] This method has been a cornerstone of pyrrole chemistry for over a century and is instrumental in the industrial production of intermediates for drugs like Sunitinib.[2]

The Paal-Knorr synthesis , discovered independently by both chemists around the same time, provides a straightforward route to pyrroles from 1,4-dicarbonyl compounds and a primary amine or ammonia.[3][4] This reaction is celebrated for its simplicity and broad applicability.[5]

These seminal discoveries laid the groundwork for the synthesis of a vast array of substituted pyrroles, including the precursors to the target molecule of this guide.

Proposed Synthesis of this compound

Experimental Protocol: A Hypothetical Pathway

Step 1: Synthesis of Ethyl 2,4-dimethyl-1H-pyrrole-3-carboxylate

This well-documented intermediate can be synthesized via a modified Knorr-type condensation. One common method involves the reaction of ethyl acetoacetate with an α-aminoketone, which is often generated in situ.

Step 2: Conversion to a Pyrrolin-3-one Precursor

The ester from Step 1 can be hydrolyzed to the corresponding carboxylic acid, which can then undergo further reactions to form a suitable precursor for the introduction of the 3-oxo functionality. However, a more direct approach would be the synthesis of the corresponding 2,4-dimethyl-1H-pyrrol-3(2H)-one.

Step 3: Reduction to this compound

The pyrrolin-3-one intermediate can then be reduced to the desired 3-hydroxypyrrole. A selective reducing agent, such as sodium borohydride (NaBH4), could be employed to reduce the ketone to a secondary alcohol without over-reducing the pyrrole ring.

Visualization of the Proposed Synthetic Workflow

Caption: Proposed synthetic workflow for this compound.

Physicochemical Properties: An Inferential Analysis

In the absence of experimental data for this compound, the properties of its close analogs can provide valuable estimates. The following tables summarize the known data for relevant 2,4-dimethylpyrrole derivatives.

| Property | 2,4-Dimethylpyrrole | 2,4-Dimethyl-1H-pyrrole-3-carboxylic acid | Ethyl 2,4-dimethyl-1H-pyrrole-3-carboxylate |

| Molecular Formula | C6H9N | C7H9NO2 | C9H13NO2 |

| Molecular Weight | 95.14 g/mol | 139.15 g/mol | 167.21 g/mol |

| Appearance | Liquid | Solid | Pale-gray solid |

| Boiling Point | 165-167 °C | Not available | Not available |

| Melting Point | Not applicable | Not available | 75-76 °C |

| Density | 0.924 g/mL at 25 °C | Not available | Not available |

| Refractive Index | n20/D 1.496 | Not available | Not available |

Data compiled from various sources.

Based on these data, this compound (C7H11NO, Molecular Weight: 125.17 g/mol ) is predicted to be a polar solid or a high-boiling point liquid. Its spectroscopic data would be expected to show characteristic signals for the pyrrole ring protons, the two methyl groups, the hydroxyl proton, and the proton on the hydroxyl-bearing carbon.

Tautomerism: A Critical Consideration

A crucial aspect of 3-hydroxypyrrole chemistry is the potential for tautomerism. This compound likely exists in equilibrium with its keto tautomer, 2,4-dimethyl-1H-pyrrol-3(2H)-one. The position of this equilibrium is influenced by factors such as the solvent and the presence of other substituents.[6] In many cases, the keto form is found to be the more stable tautomer.[6] Any experimental work on 3-hydroxypyrroles must account for the presence of both tautomers.

Caption: Tautomeric equilibrium of this compound.

Conclusion and Future Directions

While this compound remains a largely uncharacterized molecule, its structural relationship to key pharmaceutical intermediates suggests its potential as a valuable building block in drug discovery. This technical guide provides a foundational understanding of its likely synthesis and properties, based on the rich history and established chemistry of the 2,4-dimethylpyrrole scaffold. Further experimental investigation is warranted to isolate and characterize this compound, which could open new avenues for the development of novel therapeutics. The exploration of its biological activity, in comparison to its carboxylic acid and ester analogs, would be a particularly insightful area of future research.

References

- 1. Knorr pyrrole synthesis - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. alfa-chemistry.com [alfa-chemistry.com]

- 4. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]

- 5. rgmcet.edu.in [rgmcet.edu.in]

- 6. 3-Hydroxypyrroles and 1H-pyrrol-3(2H)-ones. Part 5. Tautomerism of 1-substituted and 1,2-disubstituted derivatives in the solid state and in solution: X-ray crystal and molecular structure of 1-phenyl-1H-pyrrol-3(2H)-one - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

An In-depth Technical Guide to 2,4-Dimethyl-1H-pyrrol-3-ol

Introduction

Step 1: Synthesis of Ethyl 2,4-dimethyl-1H-pyrrole-3-carboxylate

The synthesis of the precursor, ethyl 2,4-dimethyl-1H-pyrrole-3-carboxylate, can be achieved through a variation of the Knorr pyrrole synthesis. One documented method involves the ring-closure reaction of 2-bromopropanal with ethyl acetoacetate and ammonia water[1].

Experimental Protocol

Part A: Preparation of 2-Bromopropanal [1]

-

In a reaction flask, dissolve 58g of propionaldehyde in 100mL of dichloromethane.

-

Cool the solution to 0°C.

-

Slowly add 180g of bromine, ensuring the temperature does not exceed 10°C during the addition.

-

After the addition is complete, allow the reaction to proceed at room temperature for 4 hours, or until the bromine color disappears.

-

Concentrate the reaction mixture under reduced pressure to obtain 2-bromopropanal. The reported yield is approximately 100g (100%)[1].

Part B: Ring-Closure Reaction to form Ethyl 2,4-dimethyl-1H-pyrrole-3-carboxylate [1]

-

To the crude 2-bromopropanal from the previous step, add 130g of ethyl acetoacetate.

-

Cool the mixture to 0°C.

-

Slowly add 150g of ammonia water, maintaining the temperature at 15°C during the addition.

-

After the addition, allow the reaction to stir at room temperature for 12 hours.

-

Upon completion, the desired product, ethyl 2,4-dimethyl-1H-pyrrole-3-carboxylate, can be isolated and purified using standard techniques such as extraction and chromatography.

Quantitative Data for the Synthesis of Ethyl 2,4-dimethyl-1H-pyrrole-3-carboxylate

| Reactant/Product | Molecular Formula | Molar Mass ( g/mol ) | Amount | Yield (%) | Reference |

| Propionaldehyde | C₃H₆O | 58.08 | 58 g | - | [1] |

| Bromine | Br₂ | 159.808 | 180 g | - | [1] |

| 2-Bromopropanal | C₃H₅BrO | 136.97 | ~100 g | ~100% | [1] |

| Ethyl acetoacetate | C₆H₁₀O₃ | 130.14 | 130 g | - | [1] |

| Ammonia water | NH₄OH | 35.04 | 150 g | - | [1] |

| Ethyl 2,4-dimethyl-1H-pyrrole-3-carboxylate | C₉H₁₃NO₂ | 167.21 | - | Not specified | [1] |

Visualization of the Synthesis of Ethyl 2,4-dimethyl-1H-pyrrole-3-carboxylate

Step 2: Proposed Synthesis of 2,4-Dimethyl-1H-pyrrol-3-ol via Reduction

The reduction of the ester functional group in ethyl 2,4-dimethyl-1H-pyrrole-3-carboxylate to a primary alcohol will yield the target compound, this compound. A powerful reducing agent such as lithium aluminum hydride (LiAlH₄) is typically required for this transformation, as milder reagents like sodium borohydride are generally not effective in reducing esters[2][3][4]. The following is a proposed experimental protocol based on general procedures for LiAlH₄ reductions of esters.

Proposed Experimental Protocol

-

In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel under an inert atmosphere (e.g., nitrogen or argon), suspend a stoichiometric excess (e.g., 1.5-2 equivalents) of lithium aluminum hydride in anhydrous diethyl ether or tetrahydrofuran (THF).

-

Dissolve ethyl 2,4-dimethyl-1H-pyrrole-3-carboxylate in the same anhydrous solvent and add it dropwise to the LiAlH₄ suspension at 0°C with vigorous stirring.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for a period of time (e.g., 2-4 hours), monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to 0°C and cautiously quench the excess LiAlH₄ by the sequential dropwise addition of water, followed by a 15% aqueous solution of sodium hydroxide, and then more water (Fieser workup).

-

Stir the resulting mixture until a granular precipitate forms.

-

Filter the precipitate and wash it thoroughly with the reaction solvent (ether or THF).

-

Combine the filtrate and washings, dry over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), and concentrate under reduced pressure to yield the crude this compound.

-

The crude product can be further purified by column chromatography or recrystallization.

Proposed Quantitative Data for the Reduction of Ethyl 2,4-dimethyl-1H-pyrrole-3-carboxylate

| Reactant/Product | Molecular Formula | Molar Mass ( g/mol ) | Proposed Amount | Expected Yield (%) |

| Ethyl 2,4-dimethyl-1H-pyrrole-3-carboxylate | C₉H₁₃NO₂ | 167.21 | 1 equivalent | - |

| Lithium Aluminum Hydride | LiAlH₄ | 37.95 | 1.5-2 equivalents | High (literature suggests >80% for similar reductions) |

| This compound | C₆H₉NO | 111.14 | - | To be determined experimentally |

Visualization of the Proposed Synthesis of this compound

Chemical and Physical Properties

| Property | Value for Ethyl 2,4-dimethyl-1H-pyrrole-3-carboxylate | Reference |

| CAS Number | 2199-51-1 | [5] |

| Molecular Formula | C₉H₁₃NO₂ | [5] |

| Molecular Weight | 167.21 g/mol | [5] |

Conclusion

While direct synthetic routes to this compound are not prominently featured in the existing literature, this guide outlines a feasible and chemically sound two-step synthesis. This proposed pathway, involving the formation of an ethyl carboxylate precursor followed by its reduction, utilizes well-understood and reliable organic reactions. The detailed protocols and diagrams provided herein offer a solid foundation for the laboratory synthesis of this target molecule. Further experimental work is necessary to optimize reaction conditions and fully characterize the final product. The availability of a reliable synthetic route to this compound will enable further investigation into its chemical properties and potential biological activities, contributing to the broader field of medicinal chemistry and drug discovery.

References

- 1. CN103265468A - Synthetic method of 2,4-dimethyl-1H-pyrrole-3-carboxylic acid ethyl ester - Google Patents [patents.google.com]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. m.youtube.com [m.youtube.com]

- 4. youtube.com [youtube.com]

- 5. Ethyl 2,4-dimethyl-1H-pyrrole-3-carboxylate synthesis - chemicalbook [chemicalbook.com]

The Pharmacological Profile of 2,4-Dimethyl-1H-Pyrrole Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The 2,4-dimethyl-1H-pyrrole core is a privileged scaffold in medicinal chemistry, forming the structural basis of a wide array of derivatives with significant and diverse pharmacological activities. These compounds have garnered considerable attention for their potential as anticancer, antimicrobial, anti-inflammatory, and analgesic agents. This technical guide provides an in-depth overview of the pharmacological profile of 2,4-dimethyl-1H-pyrrole derivatives, summarizing key quantitative data, detailing experimental protocols, and visualizing relevant signaling pathways to support further research and development in this promising area.

Data Presentation: Pharmacological Activities

The following tables summarize the quantitative data on the biological activities of various 2,4-dimethyl-1H-pyrrole derivatives.

Table 1: Anticancer Activity of 2,4-Dimethyl-1H-Pyrrole Derivatives

| Compound ID/Description | Cell Line | Assay Type | IC50/GI50/LC50 (µM) | Reference |

| Alkynylated pyrrole derivative (12l) | U251 (Glioblastoma) | Not specified | 2.29 ± 0.18 | [1] |

| Alkynylated pyrrole derivative (12l) | A549 (Lung Carcinoma) | Not specified | 3.49 ± 0.30 | [1] |

| Pyrrolo[2,3-b]pyrrole derivative (2) | MCF-7 (Breast Cancer) | MTT Assay | 3.81 times more active than erlotinib | [2] |

| Pyrrolo[2,3-b]pyrrole derivative (2) | HCT-116 (Colon Cancer) | MTT Assay | 2.90 times more active than erlotinib | [2] |

| Pyrrolo[2,3-b]pyrrole derivative (2) | A549 (Lung Carcinoma) | MTT Assay | 2.39 times more active than erlotinib | [2] |

| Pyrrolyl-3-phenyl-1H-indole-2-carbohydrazide (3a) | HT29 (Colon Adenocarcinoma) | NCI60 Screen | LC50 = 9.31 | [3] |

| Pyrrolyl-3-phenyl-1H-indole-2-carbohydrazide (3a) | UACC-62 (Melanoma) | NCI60 Screen | LC50 = 8.03 | [3] |

| Pyrrolyl-3-phenyl-1H-indole-2-carbohydrazide (3a) | OVCAR-8 (Ovarian Carcinoma) | NCI60 Screen | LC50 = 6.55 | [3] |

| Pyrrolyl-3-phenyl-1H-indole-2-carbohydrazide (3a) | SN12C (Renal Cell Carcinoma) | NCI60 Screen | LC50 = 3.97 | [3] |

| Pyrrolyl-3-phenyl-1H-indole-2-carbohydrazide (3a) | BT-549 (Breast Carcinoma) | NCI60 Screen | LC50 = 6.39 | [3] |

| Single chloro-substituted derivative (3h) | T47D (Breast Cancer) | Not specified | IC50 = 2.4 | [3] |

Table 2: Antimicrobial Activity of 2,4-Dimethyl-1H-Pyrrole Derivatives

| Compound ID/Description | Microorganism | Assay Type | MIC (µg/mL) | Reference |

| Pyrrolo[2,3-b]pyrrole derivative (2) | Pseudomonas aeruginosa | Not specified | 50 | [2] |

| Pyrrolo[2,3-b]pyrrole derivative (3) | Staphylococcus aureus | Not specified | Comparable to ciprofloxacin | [2] |

| Pyrrolo[2,3-b]pyrrole derivative (2) | Candida albicans | Not specified | ~25% of clotrimazole's MIC | [2] |

| Pyrrole benzamide derivatives | Staphylococcus aureus | Not specified | 3.12 - 12.5 | [4] |

| Ethyl-4-{[-(1-(2-(4-nitrobenzoyl)hydrazono)ethyl]}-3,5-dimethyl-1H-pyrrole-2-carboxylate | Mycobacterium tuberculosis H37Rv | Not specified | 0.7 | [4] |

| Pyrrole derivative (Vc) | MRSA | Not specified | 4 | [5] |

| Pyrrole derivative (Vc) | Mycobacterium phlei | Not specified | 8 | [5] |

Table 3: Anti-inflammatory and Analgesic Activities of 2,4-Dimethyl-1H-Pyrrole Derivatives

| Compound ID/Description | Activity | Assay Type | Results | Reference |

| Pyrrolo[3,4-c]pyrrole-1,3(2H,5H)-diones | Anti-inflammatory | Carrageenan-induced paw edema | Some derivatives showed activity equivalent to indomethacin and ibuprofen | [6] |

| Pyrrole-indole hybrid (3h) | Aromatase Inhibition | In vitro assay | IC50 = 1.8 µM | [3] |

| 1-[1-(4-methylphenyl)(cyclohexyl)]pyrrole (III) | Analgesic | Tail immersion test | Significant increase in tail immersion latency | [7] |

| 1-[1-(4-methylphenyl)(cyclohexyl)]pyrrole (III) | Analgesic | Formalin test (acute pain) | Effective in phase I | [7] |

| 1-[1-(4-methylphenyl)(cyclohexyl)]pyrrole (III) | Analgesic | Formalin test (chronic pain) | Significantly attenuated chronic pain | [7] |

| Six novel pyrrolic compounds | Analgesic | Formalin test | Significant differences in early and late phases | [8] |

Signaling Pathways and Mechanisms of Action

The diverse pharmacological activities of 2,4-dimethyl-1H-pyrrole derivatives stem from their ability to interact with various biological targets and modulate key signaling pathways.

Anticancer Activity: Inhibition of VEGFR-2 Signaling

Several 2,4-dimethyl-1H-pyrrole derivatives exhibit potent anticancer activity by targeting Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis. By inhibiting VEGFR-2, these compounds can disrupt the formation of new blood vessels that supply tumors with essential nutrients and oxygen, thereby impeding tumor growth and metastasis. The downstream signaling cascade of VEGFR-2 is depicted below.

Caption: VEGFR-2 signaling pathway and its inhibition.

Anti-inflammatory Activity: Inhibition of COX and LOX Pathways

The anti-inflammatory effects of certain 2,4-dimethyl-1H-pyrrole derivatives are attributed to their ability to inhibit cyclooxygenase (COX) and lipoxygenase (LOX) enzymes. These enzymes are critical in the biosynthesis of prostaglandins and leukotrienes, which are potent inflammatory mediators. By blocking these pathways, the pyrrole derivatives can reduce inflammation and associated pain.

Caption: Inhibition of COX and LOX inflammatory pathways.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for key experiments cited in the evaluation of 2,4-dimethyl-1H-pyrrole derivatives.

In Vitro Anticancer Activity: MTT Assay

This protocol is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Workflow:

Caption: General workflow for an MTT cytotoxicity assay.

Detailed Steps:

-

Cell Seeding: Plate cells in a 96-well flat-bottom plate at a density of 5,000-10,000 cells per well in 100 µL of appropriate culture medium. Incubate the plates at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the 2,4-dimethyl-1H-pyrrole derivatives in culture medium. Remove the medium from the wells and add 100 µL of the compound dilutions. Include wells with vehicle control (e.g., 0.1% DMSO) and untreated cells.

-

Incubation: Incubate the plates for the desired exposure time (e.g., 48 or 72 hours) at 37°C in a 5% CO2 incubator.

-

MTT Addition: Following incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 2-4 hours.

-

Formazan Solubilization: Carefully remove the medium containing MTT. Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%) by plotting a dose-response curve.

In Vitro Antimicrobial Activity: Broth Microdilution Method

This method is used to determine the minimum inhibitory concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Workflow:

Caption: Workflow for the broth microdilution method.

Detailed Steps:

-

Preparation of Compound Dilutions: In a 96-well microtiter plate, add 50 µL of sterile broth (e.g., Mueller-Hinton Broth) to wells 2 through 12. Add 100 µL of the stock solution of the test compound to well 1. Perform a two-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing, and continuing this process down to well 10. Discard 50 µL from well 10. Wells 11 and 12 will serve as controls.

-

Inoculum Preparation: Prepare a standardized inoculum of the test microorganism equivalent to a 0.5 McFarland standard. Dilute this suspension in broth to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.

-

Inoculation: Add 50 µL of the standardized inoculum to each well (wells 1-11). Well 11 will be the positive control (inoculum without compound), and well 12 will be the negative control (broth only).

-

Incubation: Cover the plate and incubate at 37°C for 18-24 hours.

-

MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.

This guide provides a foundational understanding of the pharmacological profile of 2,4-dimethyl-1H-pyrrole derivatives. The presented data, pathways, and protocols are intended to serve as a valuable resource for researchers and scientists in the field of drug discovery and development, facilitating the advancement of these promising compounds towards clinical applications.

References

- 1. Design, synthesis, and anticancer evaluation of alkynylated pyrrole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Microwave-Assisted Synthesis, Biological Activity Evaluation, Molecular Docking, and ADMET Studies of Some Novel Pyrrolo [2,3-b] Pyrrole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Design, synthesis, in silico and in vitro evaluation of pyrrole–indole hybrids as dual tubulin and aromatase inhibitors with potent anticancer activities - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Synthesis and analgesic effects of new pyrrole derivatives of phencyclidine in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. public.pensoft.net [public.pensoft.net]

Methodological & Application

Synthesis of 2,4-Dimethyl-1H-pyrrol-3-ol: An Application Note and Detailed Protocol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of 2,4-Dimethyl-1H-pyrrol-3-ol, a substituted pyrrole derivative of interest in medicinal chemistry and drug discovery. The synthesis is a two-step process commencing with the construction of the pyrrole ring to form ethyl 2,4-dimethyl-1H-pyrrole-3-carboxylate, followed by the reduction of the ester functional group to the corresponding alcohol. This application note includes detailed experimental procedures, tables of reagents and reaction parameters, and a visual representation of the synthetic workflow.

Introduction

Substituted pyrroles are a class of heterocyclic compounds that are prevalent in a wide array of natural products and pharmacologically active molecules. Their versatile chemical nature and biological significance make the development of efficient synthetic routes to novel pyrrole derivatives a key area of research in organic and medicinal chemistry. This compound represents a valuable building block for the synthesis of more complex molecules, including potential kinase inhibitors and other therapeutic agents. The following protocol outlines a reliable method for its preparation in a laboratory setting.

Overall Synthesis Workflow

The synthesis of this compound is accomplished in two primary stages:

-

Step 1: Synthesis of Ethyl 2,4-dimethyl-1H-pyrrole-3-carboxylate: A Knorr-type pyrrole synthesis is employed, starting from the bromination of propionaldehyde followed by a ring-closing condensation with ethyl acetoacetate and ammonia.

-

Step 2: Reduction of Ethyl 2,4-dimethyl-1H-pyrrole-3-carboxylate: The ester intermediate is reduced to the target alcohol, this compound, using a powerful reducing agent, Lithium Aluminum Hydride (LiAlH4).

Figure 1: Overall synthetic workflow for this compound.

Experimental Protocols

Step 1: Synthesis of Ethyl 2,4-dimethyl-1H-pyrrole-3-carboxylate

This procedure is adapted from a patented method and involves two sequential reactions.

Part A: Preparation of 2-Bromopropionaldehyde

Materials:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| Propionaldehyde | 58.08 | 58 g | 1.0 |

| Bromine | 159.81 | 160 g | 1.0 |

| Dichloromethane | 84.93 | 100 mL | - |

Procedure:

-

In a flask equipped with a dropping funnel and a stirrer, dissolve 58 g of propionaldehyde in 100 mL of dichloromethane.

-

Cool the solution to 0°C using an ice bath.

-

Slowly add 160 g of bromine dropwise to the cooled solution, maintaining the reaction temperature at approximately 15°C.

-

After the addition is complete, allow the reaction to stir at 15°C for 4 hours, or until the characteristic red-brown color of bromine disappears.

-

Remove the solvent under reduced pressure to yield crude 2-bromopropionaldehyde, which can be used in the next step without further purification. A yield of approximately 100% is expected.

Part B: Ring Closure to Ethyl 2,4-dimethyl-1H-pyrrole-3-carboxylate

Materials:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| 2-Bromopropionaldehyde (crude) | 136.98 | 137 g | ~1.0 |

| Ethyl acetoacetate | 130.14 | 130 g | 1.0 |

| Ammonia (aqueous solution) | 17.03 | 150 g | - |

| Dichloromethane | 84.93 | 300 mL | - |

| Anhydrous Sodium Sulfate | 142.04 | q.s. | - |

| Heptane (for crystallization) | 100.21 | q.s. | - |

Procedure:

-

In a reaction vessel, combine the crude 2-bromopropionaldehyde with 130 g of ethyl acetoacetate.

-

Cool the mixture to 0°C in an ice bath.

-

Slowly add 150 g of aqueous ammonia solution dropwise, keeping the temperature at 15°C.

-

After the addition is complete, allow the reaction to stir at room temperature for 12 hours.

-

After the reaction period, separate the organic layer.

-

Extract the aqueous layer with 300 mL of dichloromethane.

-

Combine the organic layers and dry over anhydrous sodium sulfate.

-

Filter and concentrate the solution under reduced pressure.

-

The crude product is then subjected to freezing crystallization for 2 days.

-

The resulting crystals are washed with heptane and dried to afford ethyl 2,4-dimethyl-1H-pyrrole-3-carboxylate. A yield of approximately 30% can be expected.

Step 2: Reduction of Ethyl 2,4-dimethyl-1H-pyrrole-3-carboxylate to this compound

This procedure is based on the general principles of ester reduction using Lithium Aluminum Hydride.

Materials:

| Reagent | Molar Mass ( g/mol ) | Quantity (for 10g ester) | Moles |

| Ethyl 2,4-dimethyl-1H-pyrrole-3-carboxylate | 167.21 | 10.0 g | 0.0598 |

| Lithium Aluminum Hydride (LiAlH4) | 37.95 | 2.72 g | 0.0717 |

| Anhydrous Tetrahydrofuran (THF) | 72.11 | 200 mL | - |

| Water | 18.02 | 2.7 mL | - |

| 15% Sodium Hydroxide (aq) | 40.00 | 2.7 mL | - |

| Anhydrous Magnesium Sulfate | 120.37 | q.s. | - |

Procedure:

-

In a dry, three-necked flask equipped with a dropping funnel, condenser, and nitrogen inlet, suspend 2.72 g of Lithium Aluminum Hydride in 100 mL of anhydrous THF under a nitrogen atmosphere.

-

Cool the suspension to 0°C using an ice bath.

-

Dissolve 10.0 g of ethyl 2,4-dimethyl-1H-pyrrole-3-carboxylate in 100 mL of anhydrous THF and add it dropwise to the LiAlH4 suspension over a period of 30 minutes, maintaining the temperature at 0°C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, cool the mixture back to 0°C.

-

Workup (Fieser Method): Cautiously and slowly add the following reagents dropwise in sequence:

-

2.7 mL of water

-

2.7 mL of 15% aqueous sodium hydroxide solution

-

8.1 mL of water

-

-

A granular precipitate of aluminum salts should form. Stir the mixture at room temperature for 30 minutes.

-

Add anhydrous magnesium sulfate to the mixture and stir for another 15 minutes to ensure complete drying.

-

Filter the mixture through a pad of Celite, washing the filter cake with additional THF.

-

Combine the filtrates and remove the solvent under reduced pressure to yield the crude this compound.

-

The crude product can be purified by column chromatography on silica gel or by recrystallization from an appropriate solvent system to afford the pure product.

Data Summary

Table 1: Reaction Parameters for the Synthesis of this compound

| Step | Reaction | Key Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 1A | Bromination | Propionaldehyde, Bromine | Dichloromethane | 15 | 4 | ~100 (crude) |

| 1B | Ring Closure | 2-Bromopropionaldehyde, Ethyl acetoacetate, Ammonia | Dichloromethane | 15 -> RT | 12 | ~30 |

| 2 | Reduction | Ethyl 2,4-dimethyl-1H-pyrrole-3-carboxylate, LiAlH4 | THF | 0 -> RT | 2-4 | Not specified |